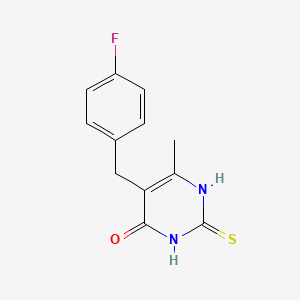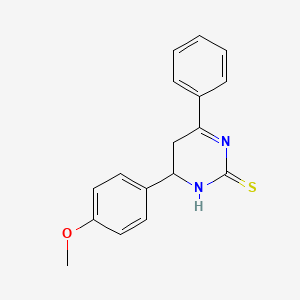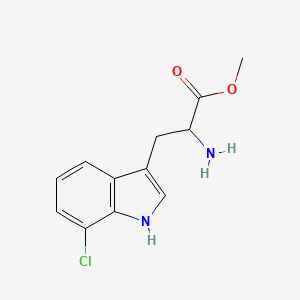
1(2H)-Isoquinolinone, 7-(dimethylamino)-3-(3-methoxyphenyl)-
Vue d'ensemble
Description
Chemical compounds like “1(2H)-Isoquinolinone, 7-(dimethylamino)-3-(3-methoxyphenyl)-” belong to a class of organic compounds known as isoquinolines . Isoquinolines are compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of isoquinoline derivatives often involves complex organic reactions . The exact synthesis process for “1(2H)-Isoquinolinone, 7-(dimethylamino)-3-(3-methoxyphenyl)-” is not available in the sources I found.Chemical Reactions Analysis
The chemical reactions involving isoquinolines depend on their functional groups . Without specific information on “1(2H)-Isoquinolinone, 7-(dimethylamino)-3-(3-methoxyphenyl)-”, it’s difficult to predict its reactivity.Applications De Recherche Scientifique
Spectral Properties and Fluorescence Applications
The spectral properties of a series of new isoquinolinones, including their dimethylamino derivatives, have been extensively studied. These compounds exhibit bright fluorescence in solutions, poly methlmetacrylamide plastic matrices, and the solid state. The presence of the dimethylamino group significantly influences the absorption and emission maxima and enhances quantum yields, making these compounds excellent candidates for fluorescent markers in biomedical applications (Galunov et al., 2003).
Isoquinoline Alkaloids from Natural Sources
Isoquinoline alkaloids and their derivatives, including those similar to the specified compound, have been isolated from natural sources such as Menispermum dauricum. These compounds, characterized through advanced spectral methods, are of interest due to their potential pharmacological properties (Zhang et al., 2004).
Synthesis and Characterization for Biomedical Imaging
A series of long-chain 1-(2-methoxyphenyl)piperazine derivatives, containing an environment-sensitive fluorescent moiety, demonstrated high 5-HT(1A) receptor affinity and good fluorescence properties. These findings suggest potential applications in visualizing 5-HT(1A) receptors in biomedical imaging, highlighting the versatility of isoquinolinone derivatives in therapeutic and diagnostic applications (Lacivita et al., 2009).
Vasodilation Activity
Novel isoquinolinone derivatives have been synthesized and shown to possess vasodilation activity. This pharmacological property could be leveraged in developing new treatments for cardiovascular diseases, demonstrating the compound's potential beyond fluorescence applications (San-qi, 2010).
Electroluminescent Applications
The synthesis of new low-molecular-weight compounds, including isoquinolinone derivatives, has opened avenues for their application in organic light-emitting devices (OLEDs). Their photophysical properties in solution and polymer films make them suitable for developing color electroluminescent structures, indicating their potential in electronics and display technologies (Dobrikov et al., 2011).
Propriétés
IUPAC Name |
7-(dimethylamino)-3-(3-methoxyphenyl)-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-20(2)14-8-7-12-10-17(19-18(21)16(12)11-14)13-5-4-6-15(9-13)22-3/h4-11H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKMZSOYRBWLGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C(NC2=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1(2H)-Isoquinolinone, 7-(dimethylamino)-3-(3-methoxyphenyl)- | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid](/img/structure/B3159406.png)
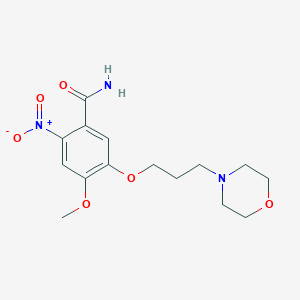
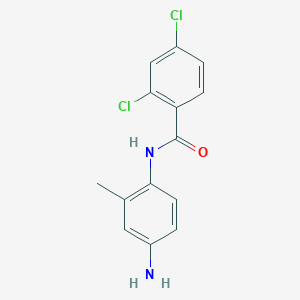
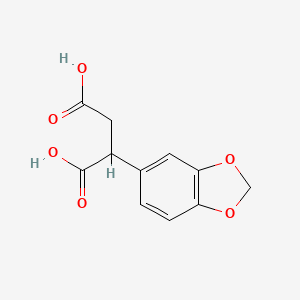
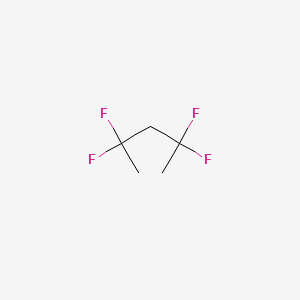

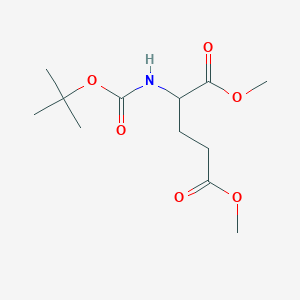
![10,16-Bis(4-tert-butylphenyl)-13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3159449.png)
